Avatrombopag

説明

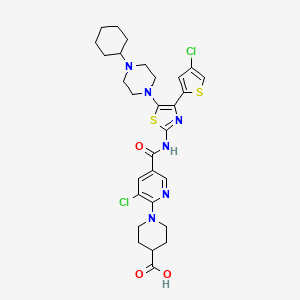

Structure

3D Structure

特性

IUPAC Name |

1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34Cl2N6O3S2/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZJKCQENFPZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34Cl2N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205667 | |

| Record name | Avatrombopag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Avatrombopag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

570406-98-3 | |

| Record name | Avatrombopag | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570406-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avatrombopag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570406983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avatrombopag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avatrombopag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVATROMBOPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H8GSZ4SQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Avatrombopag's Mechanism of Action on the Thrombopoietin Receptor: A Technical Guide

1. Executive Summary

Avatrombopag is an orally administered, second-generation, small-molecule thrombopoietin receptor (TPO-R) agonist designed to treat thrombocytopenia.[1][2] Its mechanism of action involves binding to the transmembrane domain of the TPO receptor (also known as c-Mpl), a site distinct from that of endogenous thrombopoietin (TPO).[3][4][5] This interaction mimics the effects of TPO, inducing a conformational change in the receptor that activates critical downstream signaling pathways, primarily the JAK-STAT, MAPK, and PI3K-Akt pathways. The collective activation of these pathways stimulates the proliferation and differentiation of megakaryocyte progenitor cells in the bone marrow, culminating in increased platelet production. Notably, this compound's effect is additive to that of endogenous TPO and it does not increase platelet activation, enhancing its therapeutic profile.

2. Introduction

Thrombocytopenia, a condition characterized by a low platelet count, poses a significant risk of bleeding. The primary physiological regulator of platelet production, or thrombopoiesis, is the cytokine thrombopoietin (TPO). TPO exerts its effect by binding to and activating its receptor, TPO-R (c-Mpl), which is expressed on hematopoietic stem cells and throughout the megakaryocytic lineage. The development of TPO-R agonists was a logical therapeutic strategy. This compound emerged as a potent, orally bioavailable small molecule that effectively mimics TPO's biological functions to safely increase platelet counts. This document provides a detailed technical overview of its mechanism of action, supported by quantitative data and experimental methodologies.

3. Core Mechanism of Action

Binding to the Thrombopoietin Receptor

This compound is a non-peptide TPO-R agonist that selectively binds to the transmembrane domain of the human TPO receptor. This binding site is different from the extracellular domain where the natural ligand, TPO, binds. Consequently, this compound does not compete with endogenous TPO for receptor binding. In vitro studies have demonstrated that the effects of this compound and TPO on megakaryocytopoiesis are additive, suggesting a synergistic potential in stimulating platelet production. This specific binding interaction is crucial to its function and distinguishes it from other classes of TPO-R agonists.

Activation of Downstream Signaling Pathways

Upon binding to the TPO-R, this compound induces a conformational change that triggers receptor dimerization and activation of intracellular signaling cascades essential for megakaryopoiesis. The primary pathways activated are:

-

JAK-STAT Pathway: This is a critical pathway for cytokine receptor signaling. Receptor activation leads to the phosphorylation and activation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5. These phosphorylated STAT proteins then dimerize, translocate to the nucleus, and act as transcription factors to modulate the expression of genes crucial for the proliferation and differentiation of megakaryocyte progenitor cells.

-

MAPK Pathway: this compound also stimulates the Mitogen-Activated Protein Kinase (MAPK) pathway, evidenced by the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This pathway is integral to controlling cellular responses to growth signals.

-

PI3K-Akt Pathway: Activation of the Phosphoinositide 3-Kinase (PI3K)-Akt pathway is also observed. This pathway plays a vital role in promoting cell survival and growth by inhibiting apoptosis.

The simultaneous activation of these pathways ensures a robust and sustained stimulus for the production of mature, functional platelets.

4. Pharmacodynamics and Quantitative Analysis

The biological activity of this compound has been quantified through various in vitro and in vivo studies. A key finding is that while it potently stimulates platelet production, it does not increase platelet activation, a concern with some thrombopoietic agents.

| Parameter | Value | Cell/System | Reference |

| EC50 (Cell Proliferation) | 3.3 ± 0.2 nmol/L | Murine Ba/F3 cells expressing human TPO-R | |

| EC50 (Colony Formation) | 24.8 ± 7.8 nmol/L | Human CD34+ hematopoietic progenitor cells | |

| Plasma Protein Binding | >96% | Human Plasma | |

| Mean Elimination Half-life | ~19 hours | Humans | |

| Time to Peak Concentration | 5 - 8 hours | Humans | |

| Primary Metabolism | CYP2C9 and CYP3A4 | Human Liver Microsomes |

5. Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on several well-established experimental protocols.

In Vitro Receptor Activation and Proliferation Assays

To confirm receptor-dependent activity and quantify potency, engineered cell lines are used. A common protocol involves murine Ba/F3 cells, which are dependent on IL-3 for survival but can be engineered to express the human TPO-R, making their proliferation dependent on TPO-R activation.

Megakaryocyte Differentiation Assays

To assess the effect on primary human cells, CD34+ hematopoietic progenitor cells are isolated from peripheral blood or bone marrow. These cells are cultured in semi-solid media with this compound to measure the formation of megakaryocyte colonies (Colony-Forming Unit-Megakaryocyte or CFU-Mk), providing a direct measure of its ability to stimulate differentiation.

Platelet Activation Flow Cytometry

A critical experiment to assess the safety profile involves measuring platelet activation status. This is performed on whole blood samples from patients treated with this compound versus a placebo. Whole blood flow cytometry is used because it is accurate in thrombocytopenic samples. Platelet activation is measured by quantifying the surface expression of markers like P-selectin (a marker of degranulation) and the activated conformation of the GPIIb-IIIa receptor (a key receptor for aggregation).

References

- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 2. This compound for the Treatment of Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an oral thrombopoietin receptor agonist: results of two double‐blind, dose‐rising, placebo‐controlled Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

Avatrombopag's Activation of JAK-STAT and MAPK Signal Transduction Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avatrombopag is an orally bioavailable, small molecule thrombopoietin receptor (TPO-R) agonist that stimulates the proliferation and differentiation of megakaryocytes, ultimately leading to increased platelet production.[1][2] Its mechanism of action hinges on the activation of intracellular signaling cascades crucial for hematopoiesis, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the mitogen-activated protein kinase (MAPK) pathways.[1][2] This technical guide provides an in-depth overview of these signaling pathways as activated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound binds to the transmembrane domain of the TPO receptor (c-Mpl), inducing a conformational change that triggers downstream signaling.[1] This activation mimics the physiological effects of endogenous thrombopoietin (TPO), initiating a cascade of phosphorylation events that drive gene expression for cell proliferation and differentiation.

The JAK-STAT Signaling Pathway

Upon this compound binding to the TPO-R, Janus kinase 2 (JAK2) associated with the intracellular domain of the receptor becomes activated. Activated JAK2 then phosphorylates specific tyrosine residues on the TPO-R, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. These STAT proteins are subsequently phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in megakaryocyte development.

Quantitative Analysis of JAK-STAT Activation

In vitro studies have demonstrated the dose-dependent effect of this compound on the proliferation of TPO-R-expressing cells and the differentiation of megakaryocytes.

| Parameter | Cell Line/System | EC50 Value | Reference |

| Cell Proliferation | Human TPO-R-expressing murine Ba/F3 cells | 3.3 nmol/L | |

| Megakaryocyte Differentiation | Human hematopoietic CD34+ cells | 25.0 nmol/L |

Visualization of the JAK-STAT Pathway

The MAPK Signaling Pathway

In addition to the JAK-STAT pathway, this compound also activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade. This pathway is also initiated by the activation of the TPO receptor and plays a crucial role in transmitting signals from the cell surface to the nucleus, influencing cellular processes such as proliferation, differentiation, and survival. The activation of this pathway by this compound involves the threonine phosphorylation of ERK.

Quantitative Analysis of MAPK Activation

Direct quantitative data on the fold-change in ERK phosphorylation upon this compound treatment is not widely published. However, the demonstrated efficacy of this compound in promoting megakaryocyte differentiation, for which MAPK signaling is essential, provides indirect evidence of robust pathway activation.

Visualization of the MAPK Pathway

Experimental Protocols

Detailed experimental protocols for assessing this compound-induced signaling are crucial for reproducible research. Below are representative methodologies for key experiments.

Western Blotting for STAT3/STAT5 Phosphorylation

This protocol is designed to qualitatively and semi-quantitatively assess the phosphorylation status of STAT3 and STAT5 in response to this compound.

1. Cell Culture and Stimulation:

-

Culture a suitable hematopoietic cell line expressing the TPO receptor (e.g., UT-7/TPO) in appropriate media.

-

Seed cells at a density of 1 x 10^6 cells/mL and starve overnight in serum-free media.

-

Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 15, 30, 60 minutes). A time-course and dose-response experiment is recommended.

2. Cell Lysis:

-

Pellet the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

4. SDS-PAGE and Electrotransfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), phospho-STAT5 (Tyr694), total STAT3, and total STAT5 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Flow Cytometry for ERK Phosphorylation

This protocol allows for the quantitative analysis of ERK phosphorylation at a single-cell level.

1. Cell Culture and Stimulation:

-

Follow the same cell culture and stimulation protocol as described for Western blotting.

2. Fixation and Permeabilization:

-

Fix the cells with 1.5% formaldehyde (B43269) for 10 minutes at room temperature.

-

Permeabilize the cells by adding ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes.

3. Staining:

-

Wash the cells twice with staining buffer (PBS with 2% FBS).

-

Resuspend the cells in the staining buffer.

-

Add a fluorescently conjugated antibody against phospho-ERK1/2 (Thr202/Tyr204).

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Wash the cells with staining buffer.

4. Data Acquisition and Analysis:

-

Resuspend the cells in staining buffer for analysis.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the phospho-ERK signal. Calculate the fold-change in MFI relative to the unstimulated control.

Experimental Workflow Visualization

Conclusion

This compound effectively stimulates platelet production by activating the JAK-STAT and MAPK signaling pathways in hematopoietic progenitor cells. The activation of STAT3, STAT5, and ERK are key events in this process, leading to the proliferation and differentiation of megakaryocytes. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced molecular mechanisms of this compound and to develop novel therapeutics in the field of hematology. Further research is warranted to elucidate the precise fold-changes in phosphorylation of key signaling molecules and to explore the potential for crosstalk between these critical pathways in response to this compound.

References

Avatrombopag: A Deep Dive into its Effects on Megakaryocyte Differentiation and Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Avatrombopag is a second-generation, orally administered small-molecule thrombopoietin receptor agonist (TPO-RA) that has emerged as a significant therapeutic agent for the treatment of thrombocytopenia.[1][2][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's effects on megakaryopoiesis, with a specific focus on its role in promoting the differentiation and proliferation of megakaryocytes, the platelet precursor cells. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to offer a thorough understanding for researchers, scientists, and drug development professionals.

Mechanism of Action: Stimulating the Thrombopoietin Receptor

This compound exerts its therapeutic effect by mimicking the action of endogenous thrombopoietin (TPO), the primary physiological regulator of platelet production. It selectively binds to the transmembrane domain of the TPO receptor (TPO-R), also known as c-Mpl, which is expressed on the surface of hematopoietic stem cells and megakaryocyte progenitor cells. This binding event induces a conformational change in the TPO-R, leading to its activation and the initiation of downstream intracellular signaling cascades. Notably, this compound binds to a different site on the TPO-R than endogenous TPO, allowing for an additive effect on platelet production.

Signaling Pathways Activated by this compound

Upon activation of the TPO receptor, this compound triggers several key signaling pathways that are crucial for megakaryocyte development.

-

JAK-STAT Pathway: The primary signaling cascade initiated is the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. Receptor activation leads to the phosphorylation and activation of JAK2, which in turn phosphorylates tyrosine residues on the intracellular domain of the TPO-R. These phosphorylated sites serve as docking stations for STAT proteins, primarily STAT3 and STAT5. Once phosphorylated by JAK2, STAT proteins dimerize and translocate to the nucleus, where they act as transcription factors to upregulate the expression of genes involved in megakaryocyte proliferation and differentiation.

-

MAPK/ERK Pathway: this compound also stimulates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. This pathway plays a significant role in promoting cell survival and differentiation of megakaryocytes. Activation of this pathway contributes to the overall increase in mature, platelet-producing megakaryocytes.

-

PI3K-Akt Pathway: The Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is another downstream cascade activated by this compound. This pathway is primarily involved in cell survival and anti-apoptotic signaling, ensuring the viability of developing megakaryocytes.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 3. Frontiers | Efficacy and Safety of this compound in Patients With Thrombocytopenia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials [frontiersin.org]

- 4. This compound: A Review in Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of this compound in Patients With Thrombocytopenia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Avatrombopag in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical pharmacodynamics of avatrombopag, a second-generation, orally bioavailable thrombopoietin receptor (TPO-R) agonist. This compound stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production. This document details the in vitro and in vivo preclinical data, experimental methodologies, and the underlying signaling pathways governing its mechanism of action.

In Vitro Pharmacodynamics

This compound has been demonstrated to be a potent and selective agonist of the human TPO receptor (c-Mpl), mimicking the effects of endogenous thrombopoietin (TPO).

TPO Receptor-Mediated Cell Proliferation

In preclinical studies, this compound stimulated the proliferation of cell lines genetically engineered to express the human TPO receptor. A key model for this assessment is the murine pro-B cell line, Ba/F3, which is dependent on interleukin-3 (IL-3) for survival and proliferation. When these cells are transfected to express the human c-Mpl receptor, they can proliferate in response to TPO or TPO-R agonists.

Quantitative Data Summary: In Vitro Proliferation

| Cell Line | Assay | Parameter | This compound Value | Reference |

| Human c-Mpl-Ba/F3 | Cell Proliferation | EC50 | 3.3 ± 0.2 nmol/L | [1] |

Stimulation of Megakaryopoiesis

The primary therapeutic effect of this compound is to enhance the production of platelets by stimulating the development of megakaryocytes from hematopoietic progenitor cells. This has been extensively studied using human CD34+ cells isolated from sources such as cord blood or mobilized peripheral blood.

Quantitative Data Summary: Megakaryocyte Colony Formation

| Cell Source | Assay | Parameter | This compound Value | Reference |

| Human CD34+ cells | Megakaryocyte Colony Formation | EC50 | 24.8 ± 7.8 nmol/L | [1] |

In these assays, this compound demonstrated a concentration-dependent increase in the formation of megakaryocyte colonies.[2] Notably, the effects of this compound and TPO on megakaryocytopoiesis have been shown to be additive, suggesting that this compound binds to a different site on the TPO receptor than endogenous TPO and does not compete for binding.[1][3]

In Vivo Pharmacodynamics

The in vivo efficacy of this compound in stimulating human platelet production has been evaluated in specialized animal models due to the species-specificity of the drug. This compound is effective in humans and chimpanzees but does not activate the TPO receptor in common preclinical species like mice and rats. To overcome this, immunodeficient mouse models transplanted with human hematopoietic stem cells have been utilized.

Humanized Mouse Model of Thrombopoiesis

Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice transplanted with human fetal liver CD34+ cells serve as a crucial in vivo model. In these "humanized" mice, a human hematopoietic system develops, leading to the production of human platelets.

Quantitative Data Summary: In Vivo Platelet Production

| Animal Model | Treatment | Primary Outcome | Key Finding | Reference |

| NOD/SCID mice with human CD34+ cell transplant | Daily oral administration of this compound | Human platelet count | Dose-dependent increase in human platelets, with significance at ≥1 mg/kg. |

These studies confirmed that orally administered this compound effectively increases human platelet counts in a living system without affecting the endogenous murine platelets.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to the transmembrane domain of the TPO receptor, inducing a conformational change that leads to the activation of downstream signaling cascades. This activation mimics the natural signaling initiated by TPO binding. The two primary pathways activated are the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.

JAK-STAT Pathway

Upon this compound binding, the TPO receptor dimerizes, leading to the activation of associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the TPO receptor. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Once docked, STATs are themselves phosphorylated by JAK2, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in megakaryocyte proliferation and differentiation.

MAPK/ERK Pathway

In addition to the JAK-STAT pathway, this compound also activates the Ras-Raf-MEK-ERK signaling cascade, a key component of the MAPK pathway. This pathway is also initiated by the activation of the TPO receptor and plays a crucial role in cell proliferation and survival.

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical pharmacodynamic assessment of this compound.

In Vitro Experimental Workflow

a) c-Mpl-Ba/F3 Cell Proliferation Assay

-

Cell Culture: Human c-Mpl expressing Ba/F3 cells are cultured in appropriate media supplemented with IL-3.

-

IL-3 Deprivation: Prior to the assay, cells are washed and resuspended in IL-3-free medium.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound or a vehicle control.

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) to allow for cell proliferation.

-

Viability Assessment: Cell viability is measured using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay.

-

Data Analysis: The results are used to generate a dose-response curve and calculate the EC50 value.

b) Megakaryocyte Colony Formation Assay

-

Cell Isolation: Human CD34+ cells are isolated from cord blood or other sources using magnetic-activated cell sorting (MACS).

-

Culture: CD34+ cells are cultured in a semi-solid medium (e.g., methylcellulose) containing cytokines that support megakaryocyte differentiation, along with varying concentrations of this compound.

-

Incubation: Cultures are incubated for 10-14 days to allow for colony formation.

-

Colony Identification: Megakaryocyte colonies are identified based on their characteristic morphology and may be confirmed by staining for megakaryocyte-specific markers (e.g., CD41a).

-

Quantification: The number of colonies is counted for each treatment condition to determine the effect of this compound on megakaryopoiesis.

c) STAT/ERK Phosphorylation Assay

-

Cell Culture and Starvation: A suitable cell line expressing the TPO receptor (e.g., UT-7/TPO) is cultured and then serum-starved to reduce basal signaling.

-

Stimulation: Cells are stimulated with this compound for a short period (e.g., 15-30 minutes).

-

Lysis: Cells are lysed to extract proteins.

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total STAT3, STAT5, and ERK.

-

Detection and Analysis: The levels of phosphorylated proteins are detected and quantified to assess the activation of the signaling pathways.

In Vivo Experimental Workflow

a) Humanized NOD/SCID Mouse Model

-

Animal Model: Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice are used due to their inability to reject human cells.

-

Irradiation: Mice undergo sublethal irradiation to ablate their native hematopoietic system, creating space for the transplanted human cells.

-

Cell Transplantation: A suspension of human CD34+ cells is injected into the mice, typically via the tail vein or intrahepatically in neonatal mice.

-

Engraftment Period: A period of approximately 4 weeks is allowed for the human hematopoietic stem cells to engraft and begin producing human blood cells, including platelets.

b) In Vivo Efficacy Study

-

Treatment: Once human platelet levels are detectable, the humanized mice are treated with daily oral doses of this compound or a vehicle control.

-

Blood Sampling: Small blood samples are collected serially from the mice (e.g., via the tail vein).

-

Platelet Counting: The number of human platelets in the blood samples is quantified using flow cytometry, with antibodies specific for human platelet markers (e.g., CD41a) to distinguish them from murine platelets.

-

Data Analysis: The change in human platelet counts over time is analyzed to determine the in vivo efficacy of this compound.

References

- 1. This compound, an oral thrombopoietin receptor agonist: results of two double‐blind, dose‐rising, placebo‐controlled Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 3 randomised study of this compound, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AKR-501 (YM477) in combination with thrombopoietin enhances human megakaryocytopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetics and Metabolism of Avatrombopag: An In-depth Technical Guide

Avatrombopag is an orally administered, second-generation thrombopoietin receptor agonist (TPO-RA) that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1][2] A thorough understanding of its in vivo pharmacokinetics and metabolism is fundamental for its effective and safe clinical application in researchers, scientists, and drug development professionals.

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics following single oral doses ranging from 10 mg to 80 mg.[3][4]

Absorption: Following oral administration, the median time to reach maximum plasma concentration (Tmax) is 5 to 6 hours.[5] While the absolute bioavailability in humans has not been determined, preclinical studies in animals suggest good oral absorption, ranging from approximately 50% to 90%. Administration with food does not have a clinically significant impact on the rate or extent of this compound absorption but does reduce the pharmacokinetic variability by 40% to 60%.

Distribution: this compound is extensively distributed throughout the body, with an estimated mean volume of distribution (Vd) of approximately 180 L. It is highly bound to human plasma proteins, with a binding percentage greater than 96%.

Metabolism: this compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP2C9 and CYP3A4. In vitro studies have indicated that these two enzymes contribute equally to its metabolism. The main metabolic pathway is oxidative metabolism, resulting in the formation of a 4-hydroxy metabolite. Notably, no metabolites of this compound have been detected in plasma.

Excretion: The primary route of elimination for this compound and its metabolites is through the feces. Following a single oral dose of radiolabeled this compound, approximately 88% of the dose was recovered in the feces, with 34% as unchanged drug and 44% as the 4-hydroxy metabolite. Only about 6% of the administered dose is excreted in the urine. The mean plasma elimination half-life of this compound is approximately 19 hours.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | 5 - 6 hours | |

| Cmax (Maximum Plasma Concentration) | 166 ng/mL (after a single 40 mg dose) | |

| AUC0-inf (Area Under the Curve) | 4198 ng·hr/mL (after a single 40 mg dose) | |

| t1/2 (Elimination Half-life) | ~19 hours | |

| Vd (Volume of Distribution) | ~180 L | |

| Protein Binding | >96% | |

| Clearance | 6.9 L/hr |

Experimental Protocols

Human Mass Balance Study:

-

Objective: To determine the routes of excretion of this compound and its metabolites.

-

Methodology: Healthy male subjects were administered a single oral 20 mg dose of 14C-labeled this compound. Urine and feces were collected for 72 hours and 168 hours, respectively. The total radioactivity in the collected samples was measured to determine the percentage of the dose excreted by each route. The composition of the radioactive components in the feces was analyzed to identify the parent drug and its major metabolites.

Drug-Drug Interaction Study:

-

Objective: To investigate the impact of co-administered CYP inhibitors and inducers on the pharmacokinetics of this compound.

-

Methodology: This was a three-part, open-label study involving 48 healthy subjects. Each participant received a single 20 mg dose of this compound alone and in combination with one of three drugs: fluconazole (B54011) (a moderate dual inhibitor of CYP2C9 and CYP3A), itraconazole (B105839) (a strong CYP3A inhibitor), or rifampin (a strong inducer of CYP3A and a moderate inducer of CYP2C9). Serial blood samples were collected to determine the pharmacokinetic parameters of this compound. Platelet counts were also monitored as a pharmacodynamic endpoint.

Mandatory Visualization

Caption: ADME pathway of this compound.

Caption: Experimental workflow for a human mass balance study.

Caption: this compound metabolic pathways and drug interactions.

References

- 1. This compound | C29H34Cl2N6O3S2 | CID 9852519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, an oral thrombopoietin receptor agonist: results of two double‐blind, dose‐rising, placebo‐controlled Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. FDA Approves DOPTELET for Treatment of Thrombocytopenia in Adults with Chronic Liver Disease [accp1.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Species Specificity of Avatrombopag in Research Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avatrombopag is a second-generation, orally bioavailable small-molecule thrombopoietin receptor (TPO-R) agonist.[1][2] It is designed to mimic the effects of endogenous thrombopoietin (TPO), stimulating the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, thereby increasing platelet production.[3][4] A critical aspect of its preclinical and clinical development is its pronounced species specificity. This technical guide provides an in-depth overview of the species-specific action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. This information is crucial for designing and interpreting non-clinical safety and efficacy studies and for understanding its translational pharmacology.

Core Finding: High Specificity for Primate TPO-Receptor

The primary characteristic governing the use of this compound in research models is its high degree of species specificity for the human and chimpanzee TPO-receptor (also known as c-Mpl).[1] Unlike endogenous TPO, which can activate the TPO-receptor across a range of mammalian species, this compound's activity is largely restricted to primates. Preclinical safety data indicates that this compound does not stimulate platelet production in common laboratory animal models such as mice, rats, monkeys, or dogs. This specificity is attributed to its unique binding to the transmembrane domain of the TPO-receptor, a site that differs structurally from that of endogenous TPO and other TPO-RAs like romiplostim. This interaction is dependent on a specific histidine residue (His499) present in the human TPO-receptor.

This high specificity means that standard animal models are not suitable for evaluating the pharmacodynamic effects (i.e., platelet increases) of this compound. Consequently, assessing its biological activity requires specialized in vitro systems using human cells or in vivo models engrafted with human hematopoietic cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, highlighting the differences in activity and pharmacokinetics across species.

Table 1: In Vitro Potency of this compound

| Assay System | Species | Parameter | Value | Reference(s) |

| Ba/F3 cells expressing human TPO-R | Human | EC₅₀ (proliferation) | 3.3 ± 0.2 nmol/L | |

| Human CD34⁺ cells | Human | EC₅₀ (megakaryocyte colony formation) | 24.8 ± 7.8 nmol/L | |

| Platelet STAT5 Phosphorylation Assay | Human, Chimpanzee | Activity | Phosphorylation Observed | |

| Platelet STAT5 Phosphorylation Assay | Multiple other primates and mammals | Activity | No Phosphorylation |

Table 2: Comparative Pharmacokinetics of this compound

| Species | Dose | Cmax | AUC | T½ (Half-life) | Bioavailability | Reference(s) |

| Human (Healthy Subjects) | 40 mg (single dose) | 166 ng/mL | 4198 ng·hr/mL | ~19 hours | Unknown in humans | |

| Human (Healthy Subjects) | 20-60 mg (single dose, fed) | Dose-proportional | Dose-proportional | 16-18 hours | N/A | |

| Mouse | N/A | N/A | N/A | N/A | ~50% to 90% | |

| Rat | N/A | N/A | N/A | N/A | ~50% to 90% | |

| Dog | N/A | N/A | N/A | N/A | ~50% to 90% | |

| Cynomolgus Monkey | N/A | N/A | N/A | N/A | ~50% to 90% |

Note: While pharmacokinetic data exists for several animal species, the lack of pharmacodynamic response (platelet increase) in these models limits the translational value of this data for efficacy studies.

Signaling Pathway and Mechanism of Action

This compound activates the TPO-receptor, initiating downstream signaling cascades that are crucial for megakaryopoiesis. Upon binding to the transmembrane domain of the TPO-R, this compound induces receptor dimerization and activation of key intracellular pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the mitogen-activated protein kinase (MAPK) pathways. This leads to the tyrosine phosphorylation of STAT3 and STAT5 and the threonine phosphorylation of ERK (a MAPK), which collectively promote the differentiation and proliferation of megakaryocytes, ultimately resulting in increased platelet production.

Caption: this compound Signaling Pathway.

Experimental Protocols

Due to the species specificity, specific experimental systems are required to evaluate the pharmacodynamic activity of this compound.

In Vitro TPO-Receptor Activation Assay

Objective: To determine the potency of this compound in activating the human TPO-receptor and inducing cell proliferation.

Methodology:

-

Cell Line: A murine pro-B cell line, Ba/F3, stably transfected to express the full-length human TPO-receptor (c-Mpl), is commonly used. These cells are dependent on cytokine signaling for survival and proliferation.

-

Culture Conditions: Cells are washed to remove any residual growth factors and then seeded into 96-well plates in a serum-free or low-serum medium.

-

Treatment: A serial dilution of this compound is added to the wells. Recombinant human TPO (rhTPO) is used as a positive control, and untreated cells serve as a negative control.

-

Incubation: Plates are incubated for 48-72 hours to allow for cell proliferation.

-

Proliferation Assessment: Cell viability and proliferation are measured using a standard colorimetric assay, such as MTS or WST-1, or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The dose-response curve is plotted, and the EC₅₀ (the concentration that elicits a half-maximal response) is calculated using non-linear regression analysis.

In Vivo Humanized Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in stimulating human platelet production.

Methodology:

-

Animal Model: Immunodeficient mice (e.g., non-obese diabetic/severe combined immunodeficiency - NOD/SCID) are used as hosts.

-

Humanization: Newborn mice are sublethally irradiated and then intrahepatically injected with human CD34⁺ hematopoietic stem cells derived from cord blood. This allows for the engraftment of a human hematopoietic system.

-

Treatment: Once human platelet levels are established and stable (typically after 12-16 weeks), mice are treated with this compound via oral gavage daily for a specified period (e.g., 14-28 days). A vehicle-treated group serves as a control.

-

Monitoring: Blood samples are collected periodically from the tail vein or retro-orbital sinus.

-

Platelet Counting: Human platelets are specifically identified and quantified using flow cytometry with antibodies against human-specific platelet markers (e.g., CD41a, CD61) to distinguish them from residual mouse platelets.

-

Data Analysis: Changes in human platelet counts from baseline are calculated and compared between the this compound-treated and vehicle control groups.

Caption: Workflow for Assessing this compound Activity.

Conclusion

The species specificity of this compound is a defining characteristic that profoundly influences its preclinical evaluation. Its activity is restricted to human and chimpanzee TPO-receptors, rendering standard animal models unsuitable for pharmacodynamic studies. Researchers and drug development professionals must utilize specialized in vitro assays with human receptor-expressing cell lines and in vivo humanized mouse models to accurately assess the biological activity and therapeutic potential of this compound. A thorough understanding of its mechanism and species-specific pharmacology is essential for the continued investigation and development of this and other targeted TPO-receptor agonists.

References

- 1. This compound for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of this compound in Patients With Thrombocytopenia: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Phase 3 randomised study of this compound, a novel thrombopoietin receptor agonist for the treatment of chronic immune thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of the Avatrombopag-TPO Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avatrombopag is a second-generation, orally administered small-molecule thrombopoietin receptor (TPO-R) agonist approved for the treatment of thrombocytopenia. It mimics the physiological effects of endogenous thrombopoietin (TPO), stimulating the proliferation and differentiation of megakaryocytes to increase platelet production. This technical guide provides an in-depth overview of the structural and molecular basis of the interaction between this compound and the TPO receptor (also known as c-Mpl). While a high-resolution structure of the this compound-TPO-R complex is not yet publicly available, this document synthesizes the current understanding of its binding mechanism, downstream signaling, and the experimental approaches used to characterize this interaction.

Introduction to this compound and the TPO Receptor

Thrombopoietin is the primary physiological regulator of platelet production. It exerts its effect by binding to and activating the TPO receptor, a member of the cytokine receptor superfamily, which is expressed on the surface of hematopoietic stem cells and megakaryocyte progenitor cells. This compound is a non-peptide TPO-R agonist that provides a therapeutic option for patients with thrombocytopenia associated with chronic liver disease or chronic immune thrombocytopenia.[1][2] Unlike the first-generation TPO-RAs, which included recombinant TPO, second-generation agonists like this compound are designed to be non-immunogenic.

The this compound-TPO Receptor Binding Interface

This compound selectively binds to the transmembrane domain of the TPO receptor.[1][3][4] This binding is non-competitive with endogenous TPO, which interacts with the extracellular domain of the receptor. This distinct binding site allows this compound to have an additive effect with endogenous TPO on megakaryocytopoiesis.

While the precise structural details of the interaction at an atomic level remain to be elucidated, mutagenesis studies have indicated the importance of specific residues within the transmembrane domain of the TPO receptor for the binding and activity of small-molecule agonists. For instance, a histidine residue at position 499 of the human TPO receptor has been identified as crucial for the species-specific activity of this compound, which is effective in humans and chimpanzees. The lack of a publicly available co-crystal or cryo-electron microscopy (cryo-EM) structure of the this compound-TPO-R complex is a current limitation in the field.

Quantitative Analysis of this compound Activity

The biological activity of this compound has been quantified in various in vitro cellular assays. These studies typically measure the concentration of this compound required to elicit a half-maximal response (EC50) in stimulating cell proliferation or differentiation. A summary of publicly available quantitative data is presented below.

| Assay Type | Cell Line/System | Parameter | Value (nmol/L) | Reference |

| Proliferation Assay | Human c-Mpl-Ba/F3 cells | EC50 | 3.3 ± 0.2 | |

| Megakaryocyte Colony Formation Assay | Human hematopoietic CD34+ cells | EC50 | 25.0 | |

| Megakaryocyte Colony Formation from Human CD34+ cells | Human CD34+ cells | EC50 | 24.8 ± 7.8 |

Note: No direct binding affinity data (e.g., Kd values) from biophysical assays such as surface plasmon resonance or isothermal titration calorimetry for the this compound-TPO receptor interaction are publicly available at this time.

Downstream Signaling Pathways

Activation of the TPO receptor by this compound initiates a cascade of intracellular signaling events that are critical for megakaryocyte development and platelet production. The binding of this compound induces a conformational change in the TPO receptor, leading to its dimerization and the activation of associated Janus kinases (JAKs), particularly JAK2. This, in turn, triggers the phosphorylation and activation of several downstream signaling pathways.

The primary signaling cascades activated by the this compound-TPO-R interaction include:

-

JAK-STAT Pathway: Phosphorylated JAK2 recruits and phosphorylates Signal Transducers and Activators of Transcription (STAT) proteins, primarily STAT3 and STAT5. Activated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation and differentiation.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) cascade, is also activated. This pathway plays a crucial role in cell growth and differentiation.

-

PI3K-Akt Pathway: The phosphoinositide 3-kinase (PI3K)-Akt signaling pathway is another key downstream effector. This pathway is primarily involved in promoting cell survival and growth.

Experimental Protocols

Detailed, step-by-step experimental protocols for the structural and biophysical characterization of the this compound-TPO-R interaction are not extensively detailed in the primary literature. However, based on the published data, the following methodologies are central to its study.

Cell-Based Proliferation Assays

These assays are fundamental to determining the biological activity of this compound.

Objective: To quantify the dose-dependent effect of this compound on the proliferation of TPO-R-expressing cells.

General Methodology:

-

Cell Culture: Murine Ba/F3 cells stably transfected with the human TPO receptor (c-Mpl) are commonly used. These cells are dependent on cytokine signaling for their proliferation and survival.

-

Assay Setup: Cells are seeded in microtiter plates in the absence of their required cytokine and treated with a serial dilution of this compound.

-

Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

Cell Viability/Proliferation Measurement: Cell proliferation is assessed using a colorimetric or fluorometric assay, such as MTS or CellTiter-Glo®, which measures metabolic activity as an indicator of cell number.

-

Data Analysis: The results are plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.

Megakaryocyte Colony Formation Assays

This assay assesses the ability of this compound to stimulate the differentiation of hematopoietic progenitor cells into megakaryocytes.

Objective: To evaluate the effect of this compound on the differentiation and proliferation of megakaryocyte progenitors.

General Methodology:

-

Cell Isolation: CD34+ hematopoietic progenitor cells are isolated from human cord blood, bone marrow, or peripheral blood.

-

Culture System: The CD34+ cells are cultured in a semi-solid medium (e.g., methylcellulose-based) containing a cocktail of cytokines to support cell growth and differentiation.

-

Treatment: A range of concentrations of this compound is added to the culture medium.

-

Incubation: The cultures are incubated for 10-14 days to allow for the formation of megakaryocyte colonies.

-

Colony Identification and Counting: Megakaryocyte colonies are identified based on their characteristic morphology and can be further confirmed by staining for megakaryocyte-specific markers (e.g., CD41a). The number of colonies is counted for each this compound concentration.

-

Data Analysis: The dose-dependent increase in megakaryocyte colony formation is analyzed to determine the EC50.

Hypothetical Workflow for Structural Determination

As no high-resolution structure of the this compound-TPO-R complex is available, the following represents a generalized workflow that could be employed for its structural determination.

Conclusion and Future Directions

This compound is an effective TPO receptor agonist that stimulates platelet production by activating the TPO receptor through a distinct binding site in the transmembrane domain. This leads to the activation of the JAK-STAT, MAPK, and PI3K-Akt signaling pathways. While the functional aspects of this compound are well-characterized, a significant gap in our understanding remains due to the absence of a high-resolution structure of the this compound-TPO-R complex.

Future research should prioritize the structural determination of this complex. Such a structure would provide invaluable insights into the precise molecular interactions, the mechanism of receptor activation by a small molecule binding to the transmembrane domain, and could guide the rational design of next-generation TPO receptor agonists with improved efficacy and safety profiles. Furthermore, detailed biophysical studies are needed to quantify the binding kinetics and thermodynamics of the interaction, which would complement the existing cell-based activity data.

References

- 1. This compound for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thrombopoietin receptor agonist for treatment of immune thrombocytopenia in pregnancy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure, function, and clinical use of the thrombopoietin receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Avatrombopag in Murine Models of Thrombocytopenia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avatrombopag is a second-generation, orally bioavailable small-molecule thrombopoietin receptor agonist (TPO-RA) that stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1] It is approved for the treatment of thrombocytopenia in certain clinical settings. Preclinical studies in murine models are crucial for further elucidating its mechanisms of action, evaluating its efficacy in various forms of thrombocytopenia, and exploring potential new therapeutic applications.

These application notes provide detailed protocols for utilizing this compound in murine models of thrombocytopenia, guidance on data interpretation, and visualization of the key signaling pathways involved in its mechanism of action.

Mechanism of Action

This compound selectively binds to the transmembrane domain of the thrombopoietin receptor (TPO-R), also known as c-Mpl, on the surface of megakaryocyte precursors. This binding mimics the effect of endogenous thrombopoietin (TPO), initiating a cascade of intracellular signaling pathways that drive megakaryopoiesis and subsequent platelet production. The primary signaling pathways activated by this compound include:

-

JAK-STAT Pathway: Upon binding of this compound to the TPO-R, Janus kinases (JAKs), primarily JAK2 and TYK2, are activated. These, in turn, phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, mainly STAT3 and STAT5. The phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to upregulate genes involved in the proliferation and differentiation of megakaryocytes.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated downstream of the TPO-R. This pathway plays a significant role in promoting cell proliferation and differentiation.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade is another key pathway stimulated by this compound. This pathway is crucial for cell survival, growth, and proliferation.

It is noteworthy that this compound has been shown to have an additive effect with endogenous TPO, suggesting it binds to a different site on the TPO receptor.[2]

Caption: this compound signaling pathway.

Experimental Protocols

Murine Models of Thrombocytopenia

1. Immune Thrombocytopenia (ITP) Model (Antibody-Induced)

This model is suitable for studying the effects of this compound on antibody-mediated platelet destruction and subsequent recovery.

-

Animals: 8-12 week old BALB/c or C57BL/6 mice.

-

Materials:

-

Anti-mouse CD41 (integrin alpha-IIb) monoclonal antibody (clone MWReg30).

-

Isotype control antibody (e.g., rat IgG1).

-

Sterile phosphate-buffered saline (PBS).

-

Blood collection supplies (e.g., EDTA-coated capillaries).

-

Automated hematology analyzer.

-

-

Procedure:

-

Obtain baseline platelet counts from all mice via tail vein blood sampling.

-

To induce thrombocytopenia, administer anti-CD41 antibody via intraperitoneal (IP) injection. A common starting dose is 0.2-2 µg per mouse. The dose may need to be titrated to achieve the desired level of thrombocytopenia.

-

Administer an equivalent dose of the isotype control antibody to the control group.

-

Monitor platelet counts at 24 and 48 hours post-injection to confirm the induction of thrombocytopenia.

-

For sustained thrombocytopenia, repeated injections of the anti-CD41 antibody may be necessary every 48-72 hours.

-

2. Humanized NOD/SCID Mouse Model

This model is particularly useful for evaluating the effect of this compound on human platelet production in vivo.

-

Animals: 6-8 week old NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice.

-

Materials:

-

Human CD34+ hematopoietic stem cells (from cord blood, bone marrow, or fetal liver).

-

Sub-lethal irradiation source.

-

Flow cytometry reagents for human platelet identification (e.g., anti-human CD41a, CD42b).

-

-

Procedure:

-

Perform sub-lethal irradiation of the NOD/SCID mice to facilitate engraftment of human cells.

-

Inject human CD34+ cells intravenously (IV) into the irradiated mice.

-

Allow for engraftment and reconstitution of the human hematopoietic system, which typically takes 8-12 weeks.

-

Confirm human platelet engraftment by flow cytometric analysis of peripheral blood for human-specific platelet markers.

-

Administration of this compound

This compound is orally bioavailable and can be administered to mice via oral gavage.

-

Materials:

-

This compound powder.

-

Vehicle for suspension (e.g., 0.5% methylcellulose (B11928114) in sterile water).

-

Oral gavage needles (20-22 gauge for mice).

-

Syringes.

-

-

Procedure:

-

Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Administer the this compound suspension or vehicle control to mice via oral gavage. The volume should be based on the animal's body weight (typically 5-10 mL/kg).

-

Dosing frequency can be once daily or as determined by the experimental design.

-

Caption: Experimental workflow.

Data Presentation

Quantitative data from murine studies should be presented in a clear and structured format to allow for easy comparison between treatment groups. While specific quantitative data from murine models is limited in the published literature, in vivo studies in non-obese diabetic/severe combined immunodeficiency mice transplanted with human fetal liver CD34+ cells have demonstrated that oral administration of this compound led to a dose-dependent increase in human platelet counts.[3]

The following tables are templates for presenting such data.

Table 1: Platelet Counts in a Murine Model of Immune Thrombocytopenia (ITP)

| Treatment Group | Dose (mg/kg) | Baseline Platelet Count (x10⁹/L) | Platelet Count Nadir (x10⁹/L) | Platelet Count Day 7 (x10⁹/L) |

| Vehicle Control | - | [Data] | [Data] | [Data] |

| This compound | [Dose 1] | [Data] | [Data] | [Data] |

| This compound | [Dose 2] | [Data] | [Data] | [Data] |

| This compound | [Dose 3] | [Data] | [Data] | [Data] |

Table 2: Human Platelet Engraftment and Response in a Humanized NOD/SCID Mouse Model

| Treatment Group | Dose (mg/kg/day) | Baseline Human Platelet Count (x10⁹/L) | Peak Human Platelet Count (x10⁹/L) | Fold Increase in Human Platelets |

| Vehicle Control | - | [Data] | [Data] | [Data] |

| This compound | [Dose 1] | [Data] | [Data] | [Data] |

| This compound | [Dose 2] | [Data] | [Data] | [Data] |

| This compound | [Dose 3] | [Data] | [Data] | [Data] |

Note: The data in the tables above are placeholders. Researchers should populate these with their experimental findings. A dose-dependent increase in platelet counts is the expected outcome in the this compound-treated groups.

Conclusion

This compound has demonstrated efficacy in increasing platelet counts in preclinical murine models of thrombocytopenia. The protocols and information provided herein offer a framework for researchers to design and execute studies to further investigate the therapeutic potential of this compound. While published quantitative data from murine studies is not abundant, the established dose-dependent effect provides a strong basis for future investigations. Careful experimental design and data collection, as outlined in these notes, will be critical for advancing our understanding of this promising therapeutic agent.

References

Avatrombopag for In Vivo Studies of Chemotherapy-Induced Thrombocytopenia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotherapy-induced thrombocytopenia (CIT) is a frequent and dose-limiting toxicity of many cytotoxic cancer therapies, leading to an increased risk of bleeding, chemotherapy dose reductions or delays, and potentially compromised treatment outcomes. Avatrombopag, an orally bioavailable small-molecule thrombopoietin (TPO) receptor agonist, stimulates the proliferation and differentiation of megakaryocytes, leading to increased platelet production.[1] While clinically approved for other forms of thrombocytopenia, its application in CIT is an active area of investigation. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical in vivo models of CIT.

Mechanism of Action

This compound mimics the action of endogenous thrombopoietin by binding to and activating the TPO receptor (c-Mpl) on megakaryocyte progenitor cells.[2] This activation triggers downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)-Akt pathways.[3][4] The culmination of these signals is the enhanced proliferation and differentiation of megakaryocytes, resulting in an increased production of circulating platelets.

This compound Signaling Pathway

Caption: this compound signaling cascade in megakaryocyte progenitors.

Data Presentation

Table 1: Preclinical Efficacy of TPO Receptor Agonists in a Mouse Model of CIT

Note: Data for romiplostim, another TPO receptor agonist, is presented as a proxy due to the limited availability of published preclinical data for this compound in CIT models. This data can be used to establish expected outcomes and inform study design.

| Treatment Group | Chemotherapy Regimen | TPO-RA Dosing | Platelet Nadir (x10^9/L) | Time to Platelet Recovery (>100x10^9/L) | Reference |

| Control (Vehicle) | Carboplatin (B1684641) + Radiation | Vehicle | ~50 | ~14 days | [5] |

| Romiplostim | Carboplatin + Radiation | 100 µg/kg on Day 0 | Significantly higher than control | Faster than control | |

| Romiplostim | Carboplatin + Radiation | 300 µg/kg on Day 0 | Significantly higher than control | Faster than control |

Table 2: Clinical Dosing of this compound in Human Studies of CIT

| Study Population | Chemotherapy Regimen | This compound Dosing | Key Efficacy Endpoint | Reference |

| Solid Tumors | Various | 60 mg/day for 5-10 days | Increase in platelet count | |

| Acute Leukemia | Various | 40 mg/day | Increase in platelet count | |

| Pediatric ALL | CCCG-ALL-2020 protocol | 10 mg/day (<30kg), 20 mg/day (≥30kg) | Faster platelet recovery |

Experimental Protocols

Protocol 1: Induction of Chemotherapy-Induced Thrombocytopenia in a Mouse Model (Adapted from a Romiplostim Study)

This protocol describes a method for inducing thrombocytopenia in mice using a combination of carboplatin and radiation, adapted from a study on the TPO receptor agonist, romiplostim. This model is suitable for evaluating the efficacy of this compound in mitigating CIT.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Carboplatin solution

-

Irradiation source (e.g., X-ray irradiator)

-

This compound formulation for oral gavage

-

Vehicle control for oral gavage

-

Standard laboratory animal housing and care facilities

-

Blood collection supplies (e.g., EDTA-coated microcapillary tubes)

-

Automated hematology analyzer

Procedure:

-

Acclimatization: Acclimatize mice to the laboratory environment for at least one week prior to the start of the experiment.

-

Baseline Blood Collection: Collect baseline blood samples via tail vein or retro-orbital sinus to determine pre-treatment platelet counts.

-

Induction of Thrombocytopenia (Day 0):

-

Administer a single intraperitoneal (IP) injection of carboplatin at a dose of 60 mg/kg.

-

On the same day, subject the mice to a single dose of total body irradiation (TBI) at 4.5 Gy.

-

-

This compound Administration:

-

Treatment Group: Administer this compound orally (e.g., via gavage) at the desired dose (e.g., starting with a dose range extrapolated from human studies, adjusted for body weight) once daily for a specified duration (e.g., 5-10 days), starting on Day 1 post-chemotherapy.

-

Control Group: Administer the vehicle control using the same route, volume, and schedule as the treatment group.

-

-

Monitoring Platelet Counts:

-

Collect blood samples at regular intervals (e.g., every 2-3 days) following chemotherapy administration.

-

Analyze blood samples using an automated hematology analyzer to determine platelet counts.

-

-

Data Analysis:

-

Plot the mean platelet counts over time for both the treatment and control groups.

-

Determine the platelet nadir (lowest point) for each group.

-

Calculate the time to platelet recovery to a predetermined threshold (e.g., >100 x 10^9/L).

-

Perform statistical analysis to compare the differences between the treatment and control groups.

-

Experimental Workflow for In Vivo CIT Study

Caption: Workflow for an in vivo study of this compound in CIT.

Logical Relationships

Rationale for Preclinical Studies of this compound in CIT

Caption: Rationale for investigating this compound in preclinical CIT models.

Conclusion

This compound presents a promising therapeutic strategy for the management of chemotherapy-induced thrombocytopenia. The protocols and information provided herein offer a framework for researchers to design and execute in vivo studies to further elucidate the efficacy and mechanisms of this compound in this setting. Careful adaptation of existing protocols for other TPO receptor agonists, coupled with rigorous experimental design, will be crucial for advancing our understanding of this compound's potential in supportive cancer care.

References

- 1. Paper: Efficacy and Safety of this compound on Thrombocytopenia after Chemotherapy in Acute Leukaemia [ash.confex.com]

- 2. researchgate.net [researchgate.net]

- 3. Romiplostim in chemotherapy‐induced thrombocytopenia: A review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Romiplostim promotes platelet recovery in a mouse model of multicycle chemotherapy-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Reporter Assays to Measure Avatrombopag Bioactivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for quantifying the bioactivity of avatrombopag, a second-generation thrombopoietin receptor (TPO-R) agonist. The described cell-based reporter assays are essential tools for drug screening, potency testing, and mechanism-of-action studies in the field of hematology and drug development.

Introduction

This compound is an orally administered small-molecule TPO-R agonist that stimulates the proliferation and differentiation of megakaryocyte progenitor cells, leading to increased platelet production.[1][2] It mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (also known as c-Mpl).[1] This activation triggers downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K-Akt) pathways.[1][3]

This document outlines two robust cell-based reporter assays to measure the bioactivity of this compound: a STAT5-luciferase reporter gene assay and a cell proliferation assay.

TPO Receptor Signaling Pathway

Activation of the TPO receptor by an agonist like this compound initiates a series of intracellular signaling events. This compound binds to the transmembrane domain of the TPO-R, inducing a conformational change that leads to the activation of associated JAK proteins, particularly JAK2. Activated JAK2 then phosphorylates tyrosine residues on the TPO-R, creating docking sites for STAT proteins, primarily STAT3 and STAT5. These STAT proteins are then themselves phosphorylated, dimerize, and translocate to the nucleus where they bind to specific DNA response elements to regulate the transcription of target genes involved in cell proliferation and differentiation.

STAT5-Luciferase Reporter Gene Assay

This assay provides a quantitative measure of TPO-R activation by measuring the activity of a luciferase reporter gene under the control of a STAT5-responsive promoter.

Experimental Workflow

The workflow involves seeding engineered reporter cells, treating them with a dilution series of this compound, incubating to allow for reporter gene expression, and then measuring the luminescent signal generated by the luciferase enzyme.

Protocol: STAT5-Luciferase Reporter Assay

Materials:

-

HEK293 or other suitable host cells stably expressing human TPO-R and a STAT5-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

This compound.

-

Recombinant human TPO (rhTPO) as a positive control.

-

White, opaque 96-well cell culture plates.

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Harvest and resuspend the reporter cells in fresh culture medium to a density of 2 x 10^5 cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 pM to 10 µM). Also, prepare a dilution series for the rhTPO positive control (e.g., 0.1 ng/mL to 100 ng/mL).

-

Remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours to induce reporter gene expression.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (vehicle control) from all measurements.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value.

-

Data Presentation: Example Results for STAT5-Luciferase Assay

| Compound | EC50 (nM) | Max Response (Fold Induction) |

| This compound | 3.5 | 150 |

| rhTPO | 0.8 (ng/mL) | 180 |

Cell Proliferation Assay

This assay measures the dose-dependent proliferation of a TPO-R-expressing cell line in response to this compound. The Ba/F3 cell line, an IL-3-dependent murine pro-B cell line, is commonly used for this purpose after being engineered to express the human TPO-R.

Protocol: Ba/F3-hTPO-R Cell Proliferation Assay

Materials:

-

Ba/F3 cells stably expressing the human TPO-R (Ba/F3-hTPO-R).

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-3 (for routine culture).

-

RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin (assay medium, without IL-3).

-

This compound.

-

Recombinant human TPO (rhTPO) as a positive control.

-

Sterile 96-well cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Luminometer.

Procedure:

-

Cell Preparation:

-

Culture Ba/F3-hTPO-R cells in medium containing IL-3.

-

Prior to the assay, wash the cells three times with IL-3-free medium to remove any residual growth factor.

-

Resuspend the cells in assay medium to a density of 5 x 10^4 cells/mL.

-

-

Assay Setup:

-

Dispense 50 µL of the cell suspension into each well of a 96-well plate.

-

Prepare a serial dilution of this compound and rhTPO in assay medium.

-

Add 50 µL of the compound dilutions to the respective wells. Include wells with assay medium alone as a negative control.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal (proportional to the number of viable cells) against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the EC50 value.

-

Data Presentation: Example Results for Proliferation Assay

| Cell Line | Compound | EC50 (nM) |

| Ba/F3-hTPO-R | This compound | 3.3 |

| Ba/F3-hTPO-R | rhTPO | 0.5 (ng/mL) |

Conclusion